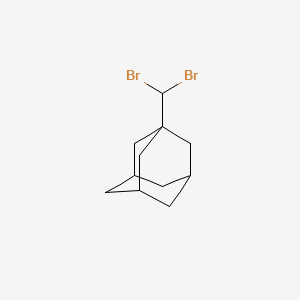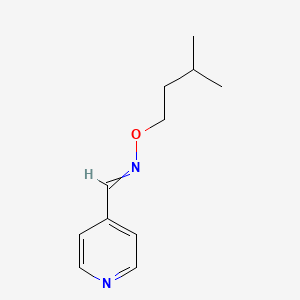
isonicotinaldehyde O-isopentyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinaldehyde O-isopentyloxime is a chemical compound derived from isonicotinaldehyde, which is a derivative of pyridine. This compound is characterized by the presence of an oxime functional group, which is formed by the reaction of isonicotinaldehyde with hydroxylamine. The compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinaldehyde O-isopentyloxime typically involves the reaction of isonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the pH is adjusted to facilitate the formation of the oxime. The reaction can be represented as follows:
Isonicotinaldehyde+Hydroxylamine Hydrochloride→Isonicotinaldehyde O-isopentyloxime+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave irradiation to accelerate the reaction. This method offers the advantages of reduced reaction time and higher yields. The reaction is typically carried out in a solventless ‘dry’ condition using silica gel as a catalyst .
化学反応の分析
Types of Reactions
Isonicotinaldehyde O-isopentyloxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxime derivatives.
科学的研究の応用
Isonicotinaldehyde O-isopentyloxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of isonicotinaldehyde O-isopentyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and proteins, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and molecular targets involved in its action are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Picolinaldehyde O-isopentyloxime: Derived from picolinaldehyde, another pyridine derivative.
Nicotinaldehyde O-isopentyloxime: Derived from nicotinaldehyde, a related compound with a similar structure.
Uniqueness
Isonicotinaldehyde O-isopentyloxime is unique due to its specific structural features and reactivity. The presence of the oxime group and the pyridine ring imparts distinct chemical properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-10(2)5-8-14-13-9-11-3-6-12-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGKERCSBLXMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON=CC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
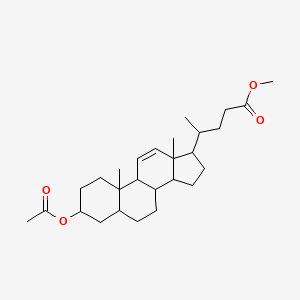
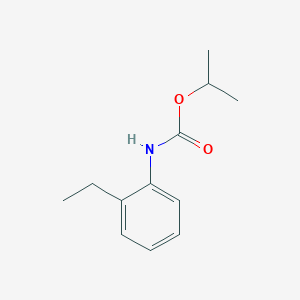
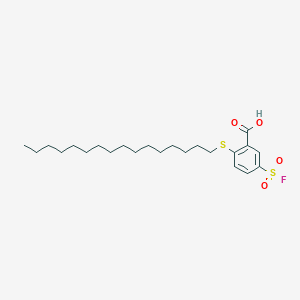


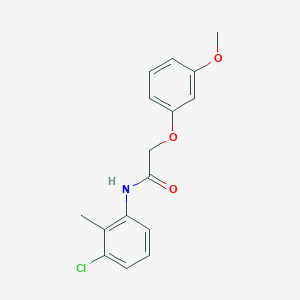
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)



![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
